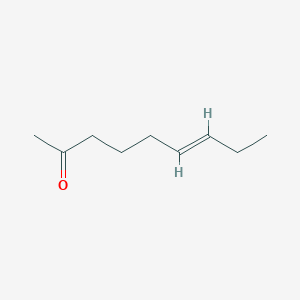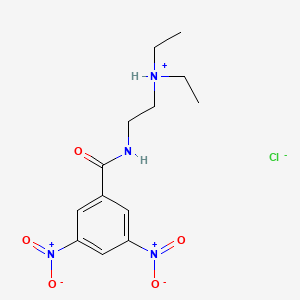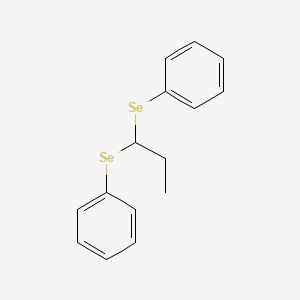![molecular formula C8H10OSe B14622794 [(Methoxymethyl)selanyl]benzene CAS No. 56814-33-6](/img/structure/B14622794.png)
[(Methoxymethyl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methoxymethyl)selanyl]benzene is an organic compound that features a benzene ring substituted with a methoxymethyl group and a selanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to introduce the desired substituents . Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds .
Industrial Production Methods
Industrial production of [(Methoxymethyl)selanyl]benzene may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(Methoxymethyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the selanyl group to a selenol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the benzene ring .
Scientific Research Applications
[(Methoxymethyl)selanyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes involving selenium.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(Methoxymethyl)selanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selanyl group can participate in redox reactions, influencing the activity of biological molecules. The methoxymethyl group can modulate the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Methoxymethylbenzene: Lacks the selanyl group, making it less reactive in redox reactions.
Selenomethylbenzene: Contains a selenomethyl group instead of a methoxymethyl group, leading to different chemical properties.
Benzyl methyl ether: Similar structure but lacks the selenium atom, resulting in different reactivity and applications.
Uniqueness
[(Methoxymethyl)selanyl]benzene is unique due to the presence of both methoxymethyl and selanyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
56814-33-6 |
|---|---|
Molecular Formula |
C8H10OSe |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
methoxymethylselanylbenzene |
InChI |
InChI=1S/C8H10OSe/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
FZCQXKRSJXKAJK-UHFFFAOYSA-N |
Canonical SMILES |
COC[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)

![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)



![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)


![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)


